

melting point of 2-Bromo-N-phenylacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-N-phenylacetamide

Cat. No.: B1210500

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An In-depth Technical Guide on **2-Bromo-N-phenylacetamide**: Properties, Synthesis, and Biological Context

Introduction

2-Bromo-N-phenylacetamide, also known as α -bromoacetanilide, is an organic compound with the chemical formula C_8H_8BrNO . It belongs to the class of acetamides and serves as a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its melting point, detailed experimental protocols for its synthesis and characterization, and a discussion of its relevance in the field of drug development.

Physicochemical Properties

The melting point of a compound is a critical physical property that provides insights into its purity. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Melting Point Data

The experimentally determined melting point of **2-Bromo-N-phenylacetamide** varies slightly across different sources. These variations can be attributed to the purity of the sample and the specific experimental conditions used for determination. A summary of reported melting points is presented in the table below.

| Melting Point (°C) | Source |
|--------------------|---|
| 131-135 | Benchchem[1] |
| 133.0 to 137.0 | Tokyo Chemical Industry (TCI)[2] |
| 132 | ChemicalBook (Solvent: ethanol/water)[3][4] |
| 135 | TCI (reference value)[2] |

Experimental Protocols

Accurate determination of the melting point and successful synthesis are fundamental for the use of **2-Bromo-N-phenylacetamide** in research and development.

Synthesis of 2-Bromo-N-phenylacetamide

A common method for the synthesis of **2-Bromo-N-phenylacetamide** involves the N-acylation of aniline with bromoacetyl bromide.

Materials:

- Aniline
- Bromoacetyl bromide
- Triethylamine (TEA)
- Dichloromethane (CH₂Cl₂)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)
- Water

Procedure:

- A solution of aniline (0.016 mol) in 40 mL of dichloromethane is cooled in an ice bath.[1]

- One equivalent of bromoacetyl bromide in 3 mL of dichloromethane is added dropwise to the cooled aniline solution.[\[1\]](#)
- Following this, 0.019 mol of triethylamine (TEA) is added.[\[1\]](#)
- The reaction mixture is allowed to warm to room temperature over a period of 3 hours, during which a precipitate will form.[\[1\]](#)
- The mixture is then concentrated, and the residue is taken up in ethyl acetate.[\[1\]](#)
- The ethyl acetate solution is washed three times with water.[\[1\]](#)
- The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.[\[1\]](#)
- The crude product is purified by crystallization from ethyl acetate to yield **2-bromo-N-phenylacetamide**.[\[1\]](#)

Melting Point Determination

The melting point of the synthesized **2-Bromo-N-phenylacetamide** can be determined using a standard capillary method with a melting point apparatus.

Materials:

- Purified **2-Bromo-N-phenylacetamide**
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)

Procedure:

- A small amount of the dry, powdered **2-Bromo-N-phenylacetamide** is introduced into a capillary tube to a height of 2-3 mm.[\[5\]](#)
- The capillary tube is placed in the heating block of the melting point apparatus.[\[5\]](#)
- The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[\[6\]](#)

- The heating rate is then reduced to about 2°C per minute to allow for accurate observation.
- The temperature at which the first liquid appears is recorded as the beginning of the melting range.[6]
- The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[6]
- For accuracy, the determination should be repeated at least twice, and the results should be consistent.

Applications in Drug Development

N-phenylacetamide derivatives are recognized for their diverse pharmacological and biological activities, making them important scaffolds in drug discovery. These activities include antibacterial, anticonvulsant, and anti-cancer properties.

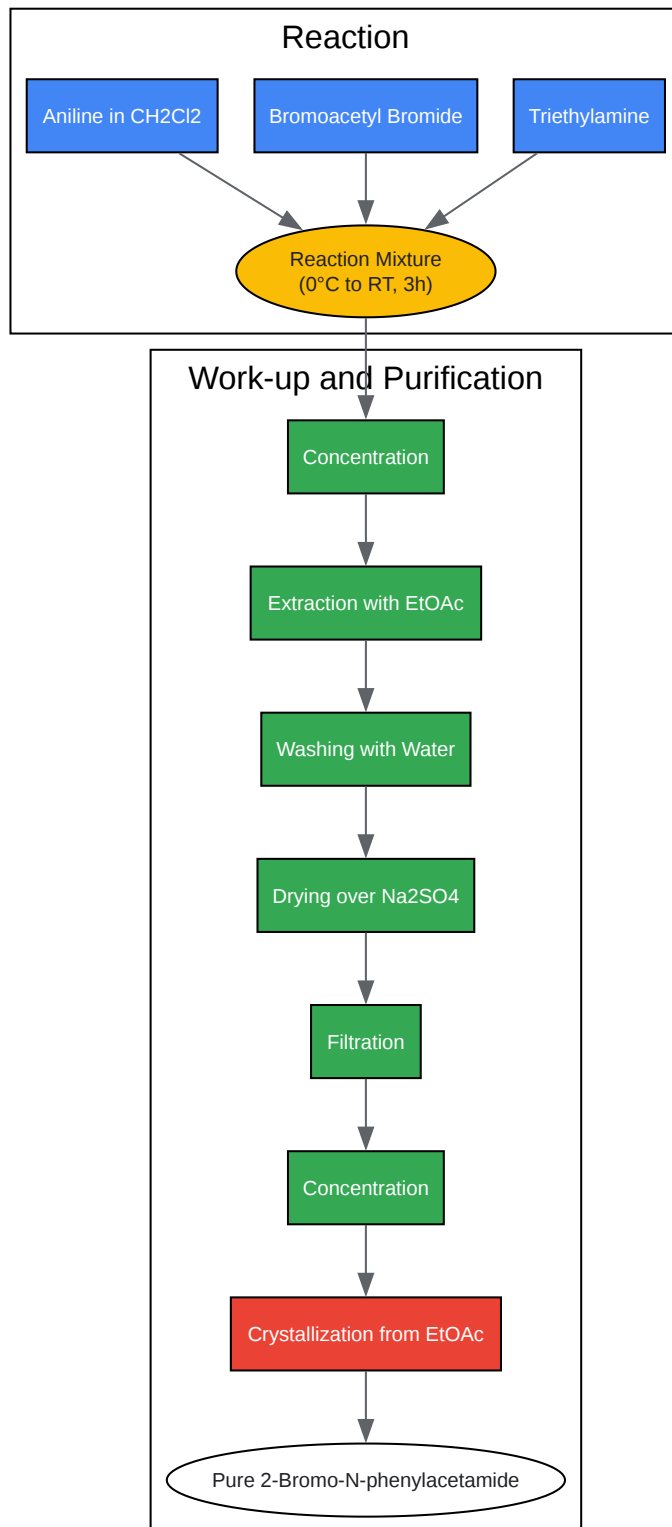
The N-phenylacetamide core structure is found in several approved drugs. For instance, derivatives have been synthesized and evaluated for their antibacterial activities against various strains, showing moderate to high efficacy.[7] Furthermore, N-phenylacetamide conjugates have been studied as carbonic anhydrase inhibitors with antiproliferative activity.[8] While specific signaling pathways for **2-Bromo-N-phenylacetamide** are not extensively detailed in the provided search results, related N-[4-(dimethylamino)phenyl]acetamide derivatives have been shown to induce apoptosis in cancer cells, often through the modulation of key apoptotic proteins.[9]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of **2-Bromo-N-phenylacetamide**.

Synthesis and Purification of 2-Bromo-N-phenylacetamide



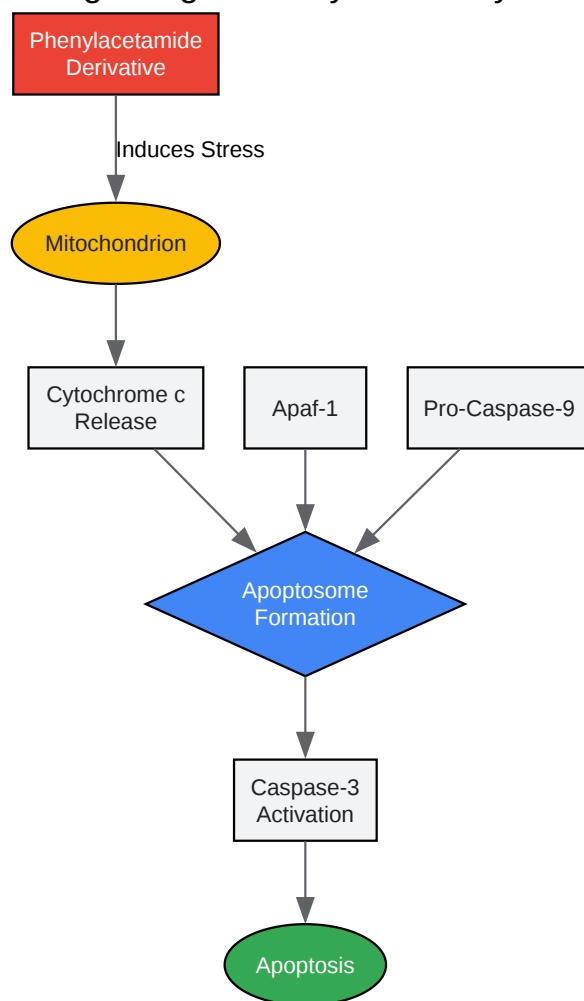
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Caption: Workflow for the synthesis of **2-Bromo-N-phenylacetamide**.

Proposed Signaling Pathway

Given the interest in phenylacetamide derivatives as anticancer agents, the following diagram illustrates a generalized apoptotic signaling pathway that such compounds might modulate.

Proposed Apoptotic Signaling Pathway for Phenylacetamide Derivatives



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- To cite this document: BenchChem. [melting point of 2-Bromo-N-phenylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210500#melting-point-of-2-bromo-n-phenylacetamide]

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